Cholesterin ethyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesterin ethyl ether typically involves the reaction of cholesterol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the Williamson ether synthesis mechanism, where the hydroxyl group of cholesterol is deprotonated to form an alkoxide ion, which then reacts with ethyl iodide to form this compound.
Reaction:
Cholesterol+Ethyl iodideNaHCholesterin ethyl ether+Sodium iodide
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cholesterin ethyl ether can undergo various chemical reactions, including:
Oxidation: The ethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethyl ether group back to the hydroxyl group.
Substitution: The ethyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Regeneration of cholesterol.
Substitution: Formation of various substituted cholesterol derivatives.
Scientific Research Applications
Cholesterin ethyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of cholesterol derivatives.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of cholesterin ethyl ether involves its interaction with cell membranes. The ethyl ether group alters the hydrophobicity and rigidity of the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The molecular targets include various enzymes and receptors involved in lipid metabolism and cell signaling pathways.
Comparison with Similar Compounds
Cholesterin ethyl ether can be compared with other cholesterol derivatives such as cholesteryl acetate, cholesteryl oleate, and cholesteryl stearate. These compounds differ in the functional groups attached to the cholesterol backbone, which affects their chemical properties and applications.
Similar Compounds
Cholesteryl acetate: An ester derivative of cholesterol with an acetate group.
Cholesteryl oleate: An ester derivative with an oleate group.
Cholesteryl stearate: An ester derivative with a stearate group.
Uniqueness
This compound is unique due to the presence of the ethyl ether group, which imparts distinct chemical properties and potential applications compared to other cholesterol derivatives. Its ether linkage provides stability against hydrolysis, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-ethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-30-23-15-17-28(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)29(26,6)18-16-27(24)28/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCKZFYZWPQOO-AXYOXNHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913170 | |
Record name | 3-Ethoxycholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
986-19-6 | |
Record name | Cholesterin ethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxycholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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